(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Vue d'ensemble

Description

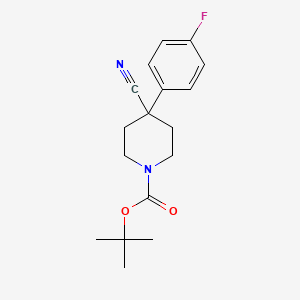

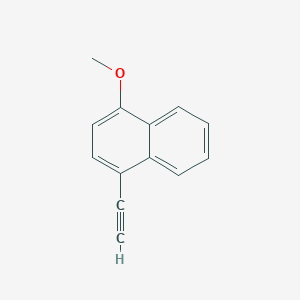

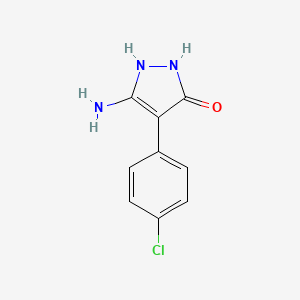

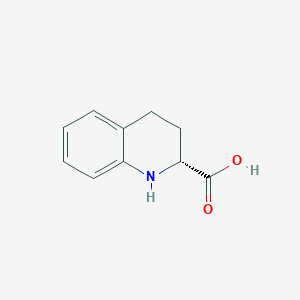

“®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” likely refers to a specific stereoisomer of a compound in the tetrahydroquinoline class. Tetrahydroquinolines are a class of organic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) with four additional hydrogen atoms . The “®” denotes the specific configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” would consist of a tetrahydroquinoline ring with a carboxylic acid group at the 2-position. The “®” configuration indicates the spatial arrangement of the atoms around the chiral center .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” can undergo would depend on the specific substituents on the ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like solubility, melting point, boiling point, and reactivity . These properties for “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” would need to be determined experimentally.Applications De Recherche Scientifique

- Summary : Alpha-lipoic acid (ALA) is a unique, vitamin-like antioxidant that can combat radiation sickness, repair damaged livers, treat diabetes and diabetes-related conditions (polyneuropathy) and protect against oxidative processes that promote premature aging and degenerative diseases .

- Methods : ALA is taken orally as a supplement. It’s been shown to quench reactive oxygen species (ROS), chelate certain metal ions, and regenerate other antioxidants like vitamin C, vitamin E, and glutathione .

- Results : ALA is becoming increasingly recognized as a ‘mitochondrial antioxidant.’ A more potent form of ALA – R-lipoic acid – offers greater antioxidant and neuroprotective benefits at substantially lower doses than the synthetic forms of lipoic acid currently available .

- Summary : Acids are used in various industrial applications, including the production of detergents, synthetic resins, dyestuffs, pharmaceuticals, petroleum catalysts, insecticides, and antifreeze, as well as in various processes such as oil well acidicizing, aluminium reduction, paper sizing, water treatment .

- Methods : The specific methods of application would depend on the particular industrial process. For example, in oil well acidicizing, the acid is pumped into the well under high pressure to help increase oil production .

- Results : The use of acids in these applications can lead to improved product quality, increased efficiency, and cost savings .

Antioxidant Supplements

Industrial Applications of Acids

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446770 | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid | |

CAS RN |

92977-00-9 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)